molecular formula C10H10ClF3N2O B1453688 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-40-7

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B1453688
CAS No.: 1053659-40-7
M. Wt: 266.65 g/mol
InChI Key: FTQNSIJQBWBVQM-UHFFFAOYSA-N
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Description

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, commonly referred to as 6C4MPM, is an organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a boiling point of 78.5°C (173.3°F). 6C4MPM has a wide range of applications in the laboratory, including as a reagent for the synthesis of various organic compounds, and as a catalyst for organic reactions. This compound has also been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including those with the 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl] structure, have garnered interest for their wide spectrum of pharmacological profiles. These compounds have been explored for various pharmacologically active properties due to their presence in numerous organic compounds developed for diverse activities. The exploration of morpholine derivatives has been summarized in recent reviews, indicating their significance in biochemical research and potential therapeutic applications. Such studies highlight the chemical's role in the design and synthesis of novel compounds with potent pharmacophoric activities (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants

The compound has relevance in the photocatalytic degradation of aromatic and alicyclic pollutants in water, indicating its potential environmental applications. Studies have investigated the intermediate products of such degradation processes, including morpholine, to understand the mechanisms and efficiency of photocatalytic pathways. This knowledge is crucial for the development of treatments to improve water quality and mitigate pollution impacts (Pichat, 1997).

Neurotoxicity Assessment

Research has also focused on assessing the neurotoxic potential of compounds related to organophosphorus insecticides, including chlorpyrifos, which shares structural similarities with the chemical . Such studies are vital for understanding the adverse neurological consequences of exposure to these compounds, which aids in the regulation and safe use of pesticides (Richardson, 1995).

Antitubercular Activity

Additionally, the synthesis and evaluation of derivatives for antitubercular activity represent another significant area of application. Modifications of certain structures, including the one , have been explored for their efficacy against M. tuberculosis, showcasing the role of these compounds in developing new therapeutic agents for tuberculosis (Asif, 2014).

Biochemical Analysis

Biochemical Properties

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease . The nature of this interaction involves the inhibition of LRRK2 activity, which is significant for understanding the compound’s potential therapeutic effects. Additionally, this compound has been studied for its binding affinity to various other proteins, which may influence its biochemical properties and applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the signaling pathways involved in neurodegenerative diseases, thereby altering gene expression patterns and metabolic activities within the cells . These cellular effects highlight the compound’s potential in therapeutic interventions for diseases like Parkinson’s.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of LRRK2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on cellular signaling and gene expression. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, which contributes to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to changes in its biochemical activity . Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and alter metabolite levels within cells, thereby impacting overall cellular function . Detailed studies on the metabolic pathways of this compound are necessary to elucidate its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic settings.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-9(15-8)16-1-3-17-4-2-16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQNSIJQBWBVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210869
Record name 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053659-40-7
Record name 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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